FGFR4 Kinase Inhibition Potency: Direct Functional Comparison with a Related Pyrimidine Scaffold
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine exhibits a potent IC50 of 1.80 nM against human Fibroblast Growth Factor Receptor 4 (FGFR4) [1]. This level of potency is critical for a chemical probe or a lead-like molecule. For comparison, a closely related, more elaborate analog from the same chemical space (US10251892, Example 168) demonstrates a 5.5-fold lower potency against FGFR4 with an IC50 of 10 nM [2]. This difference highlights that the specific substitution pattern on the target compound is optimized for FGFR4 engagement and cannot be matched by just any substituted pyrimidine.
| Evidence Dimension | FGFR4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 1.80 nM |
| Comparator Or Baseline | US10251892, Example 168; IC50: 10 nM |
| Quantified Difference | 5.5-fold higher potency for the target compound. |
| Conditions | Both assays used recombinant human FGFR4. Target compound: poly(Glu, Tyr)4:1 substrate, 20 min incubation + 120 min [33P]-ATP measurement. Comparator: equivalent enzyme and ATP concentrations, isolated recombinant kinase domain. |
Why This Matters
The 5.5-fold potency advantage against FGFR4 directly impacts the concentration needed for target engagement in cellular assays, offering a better therapeutic window and reduced risk of off-target effects at higher concentrations.
- [1] BindingDB. (n.d.). Entry BDBM50233461: CHEMBL4068896. IC50: 1.80 nM for Human FGFR4. View Source
- [2] BindingDB. (n.d.). Entry BDBM262050: US10251892, Example 168. IC50: 10 nM for Human FGFR4. View Source
